5-Benzoyl-4,6-diphenyl-2-sulfanylidenehexahydropyrimidine-5-carbonitrile
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Overview
Description
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile is a complex organic compound belonging to the class of thioxopyrimidines.
Preparation Methods
The synthesis of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile typically involves cyclization reactions. Common synthetic routes include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These methods often use sulfur-containing reagents and various catalysts to facilitate the formation of the thioxopyrimidine ring structure.
Chemical Reactions Analysis
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile can be compared with other thioxopyrimidine derivatives, such as:
2-Thioxopyrimidine: Known for its antioxidant and antimicrobial properties.
4,6-Diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine: Investigated for its potential anticancer and antiviral activities.
The uniqueness of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
95104-53-3 |
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Molecular Formula |
C24H19N3OS |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-benzoyl-4,6-diphenyl-2-sulfanylidene-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C24H19N3OS/c25-16-24(22(28)19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)26-23(29)27-21(24)18-12-6-2-7-13-18/h1-15,20-21H,(H2,26,27,29) |
InChI Key |
DSAKLEICHOISNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(NC(=S)N2)C3=CC=CC=C3)(C#N)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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